![molecular formula C14H21NO5 B562953 Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate CAS No. 1076200-09-3](/img/structure/B562953.png)
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate
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Overview
Description
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is a chemical compound with the molecular formula C14H21NO5 and a molecular weight of 283.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H21NO5 .Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in dichloromethane, ether, and ethyl acetate . It should be stored at -20°C .Scientific Research Applications
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is a highly reactive compound that has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, chromatography, and mass spectrometry. It has also been used to synthesize a variety of other compounds, including drugs, polymers, and other organometallic compounds.
Mechanism of Action
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is an organometallic compound, which means that it contains both an organic and a metallic component. The organic component is responsible for providing the reactivity of the compound, while the metallic component is responsible for providing the stability. The reactivity of this compound is due to the presence of a carbonyl group, which is a highly reactive functional group. This carbonyl group is able to react with other molecules, allowing it to be used in a variety of different scientific research applications.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or to interact with any biological systems. It is primarily used as a reagent in laboratory experiments, and is not intended for human consumption.
Advantages and Limitations for Lab Experiments
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is a highly reactive compound that can be used in a variety of scientific research applications. Its unique structure makes it a valuable tool for researchers, as it can be used to synthesize a variety of compounds. However, its reactivity can also be a limitation, as it can lead to unwanted side reactions if not handled properly. Additionally, it is important to use the compound in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Future Directions
The unique structure and reactivity of Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate make it a valuable tool for researchers. In the future, it could be used to synthesize a variety of compounds, including drugs, polymers, and other organometallic compounds. It could also be used to develop new methods for organic synthesis, chromatography, and mass spectrometry. Additionally, it could be used to study the structure and reactivity of other organometallic compounds, as well as to explore new applications for organometallic compounds in scientific research.
Synthesis Methods
Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is synthesized through a two-step process. The first step involves the reaction of ethyl acetate and 2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate (TMP). This reaction produces an intermediate compound, which is then reacted with sodium ethoxide to produce this compound. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
properties
IUPAC Name |
ethoxycarbonyl 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-7-19-12(18)20-11(17)10-8-13(3,4)15(9(2)16)14(10,5)6/h8H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMKXLZHMWOKTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=CC(N(C1(C)C)C(=O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661950 |
Source
|
Record name | 1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1076200-09-3 |
Source
|
Record name | 1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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